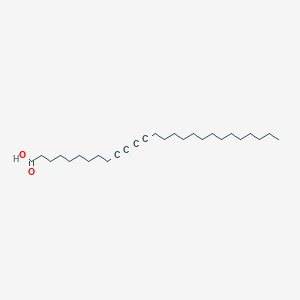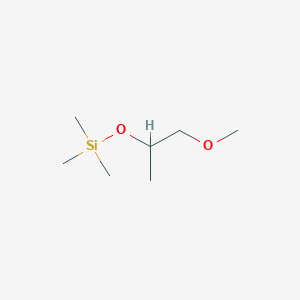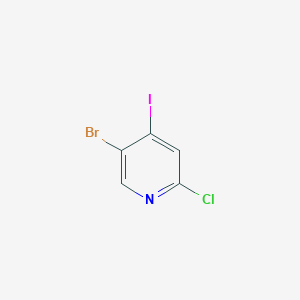
5-Bromo-2-chloro-4-iodopyridine
概要
説明
5-Bromo-2-chloro-4-iodopyridine is an organic intermediate . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
5-Bromo-2-chloro-4-iodopyridine can be synthesized from 2,5-dibromopyridine using sodium iodide for halogen exchange . Another method involves using 2-amino-4-chloropyridine as a starting raw material, obtaining a key intermediate through the bromination reaction, and then obtaining 5-Bromo-2,4-dichloropyridine through diazotization and chlorination .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-chloro-4-iodopyridine can be represented by the formula C5H2BrClIN .Chemical Reactions Analysis
5-Bromo-2-chloro-4-iodopyridine can be used in the preparation of various compounds. For example, it can be used to prepare electrophoretic compounds . It can also be used to synthesize 5-Bromo-2-fluoropyridine via a halogen-exchange reaction using anhydrous potassium fluoride .科学的研究の応用
Application in Pharmaceutical Chemistry
- Field : Pharmaceutical Chemistry
- Summary of Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a derivative of 5-Bromo-2-chloro-4-iodopyridine, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Methods of Application : The preparation involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The process was run successfully on approximately 70kg/batch with the total yield of 24% .
- Results : This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
Application in Organic Synthesis
- Field : Organic Synthesis
- Summary of Application : 5-Bromo-2-chloro-4-iodopyridine may be used in the synthesis of various compounds .
- Methods of Application : It may be used in the preparation of following compounds: Amino-2-chloropyridine via palladium-catalyzed amination , 5-Bromo-2-fluoropyridine via halogen-exchange reaction using anhydrous potassium fluoride , 2-Chloro-5-(2,5-dimethoxyphenyl)pyridine via Suzuki coupling with 2,5-dimethoxyphenylboronic acid , 5-bromopyridyl-2-magnesium chloride via reaction with isopropylmagnesium chloride solution , and 5-bromo-2-pyridylzinc iodide via treatment with active zinc in tetrahydrofuran .
- Results : These methods provide a way to synthesize a variety of compounds using 5-Bromo-2-chloro-4-iodopyridine as a starting material .
Application in the Synthesis of Pentasubstituted Pyridines
- Field : Organic Chemistry
- Summary of Application : 5-Bromo-2-chloro-4-fluoro-3-iodopyridine, a derivative of 5-Bromo-2-chloro-4-iodopyridine, is used as a halogen-rich intermediate for the synthesis of pentasubstituted pyridines .
- Methods of Application : The synthesis involves halogen dance reactions and magnesiation of the compound followed by trapping with electrophiles .
- Results : This method generated a variety of pentasubstituted pyridines with desired functionalities for further chemical manipulations .
Application in Proteomics Research
- Field : Proteomics
- Summary of Application : 5-Bromo-2-chloro-4-iodopyridine is used as a biochemical in proteomics research .
- Methods of Application : The specific methods of application in proteomics research are not detailed in the source .
- Results : The outcomes of its use in proteomics research are not specified in the source .
Application in the Synthesis of Human NAD±dependent, 15-hydroxyprostaglandin Dehydrogenase Inhibitors
- Field : Medicinal Chemistry
- Summary of Application : 2-Iodopyridine, a derivative of 5-Bromo-2-chloro-4-iodopyridine, is frequently used as a reagent in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors .
- Methods of Application : The synthesis of 2-iodopyridine can be done using either 2-chloropyridine or 2-bromopyridine .
- Results : The specific outcomes of its use in this context are not specified in the source .
Application in the Synthesis of Pyridine Alkaloids
- Field : Organic Chemistry
- Summary of Application : 3-Iodopyridine, another derivative of 5-Bromo-2-chloro-4-iodopyridine, is used in the synthesis of pyridine alkaloids, such as theonelladins C, niphatesine C, xestamine D and theonelladins D .
- Methods of Application : The synthesis of 3-iodopyridine is made possible by attaching a functional group containing iodine to the third carbon position of the pyridine ring .
- Results : The specific outcomes of its use in this context are not specified in the source .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
5-bromo-2-chloro-4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClIN/c6-3-2-9-5(7)1-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBBZOZWSLKHMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619051 | |
| Record name | 5-Bromo-2-chloro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-4-iodopyridine | |
CAS RN |
401892-47-5 | |
| Record name | 5-Bromo-2-chloro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-chloro-4-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

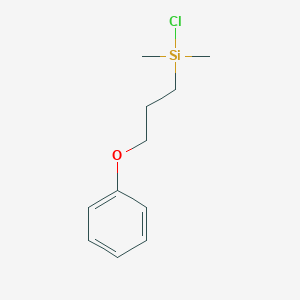
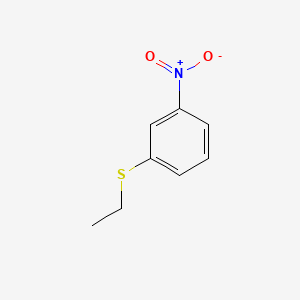
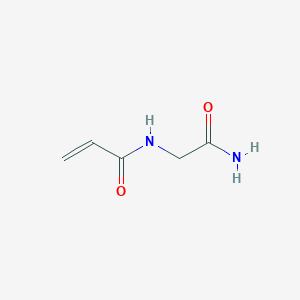
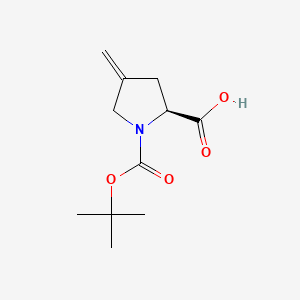
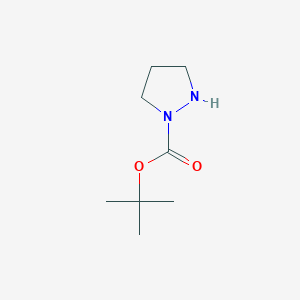



![Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1592353.png)

![1-Methylcyclopentyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1592356.png)

